

optimizing mandipropamid dose-response in protein dimerization assays

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Compound Focus: Mandipropamid

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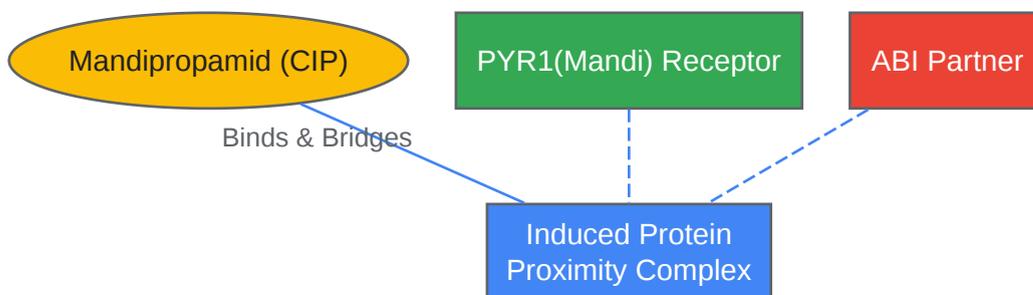
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Mandipropamid CIP System Overview

Mandipropamid (Mandi) is an agrochemical that functions as a highly efficient chemical inducer of proximity. It specifically brings together a engineered plant hormone receptor (**PYR1(Mandi)**) and its binding partner (**ABI**) [1]. This system is valued for its orthogonality, low toxicity, and excellent cell permeability, making it suitable for applications in mammalian cells and living organisms [1].

The diagram below illustrates the basic mechanism of action for this system:



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Key Performance Data & Optimization Parameters

For dose-response experiments, the following quantitative data can serve as a starting point for optimization. Note that the effective concentration can vary based on cell type, delivery method, and the specific proteins being dimerized.

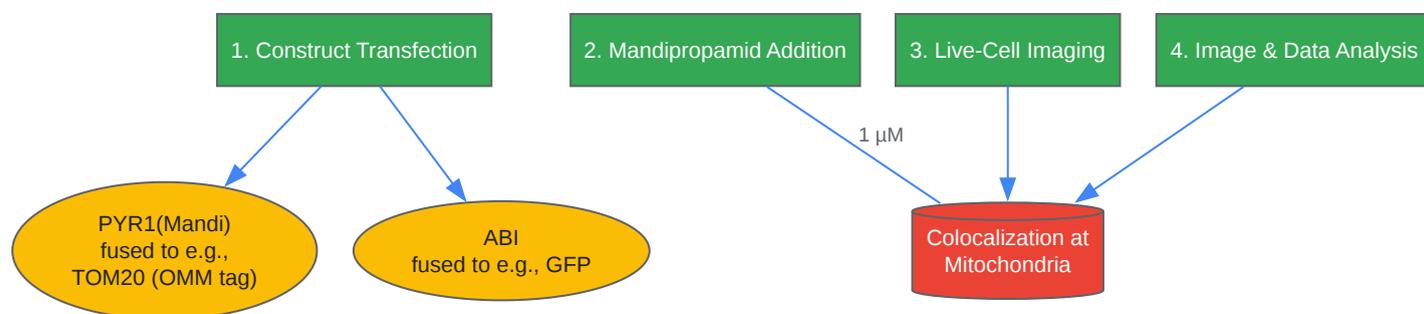
Parameter	Value / Condition	Notes / Context
Typical Working Concentration	10 nM - 1 μ M	Lower nanomolar range is often sufficient [1].
EC ₅₀ (Potency)	0.43 \pm 0.17 μ M	From a luciferase gene expression assay [1].
Time to Effect (t _{0.75})	~10 seconds (at 500 nM)	Much faster than rapamycin-based systems at same concentration [1].
Key Mutant Receptor	PYRMandi (Pyr1 H60P/P88S/Q89R/I91V/F108A/V164M)	Hextuple mutant engineered for specific Mandi binding [1].
Orthogonality	Yes	Does not interfere with ABA, GA3, or rapamycin CIP systems [1].

Core Translocation Assay Protocol

This protocol is adapted from colocalization assays used to characterize the Mandi system [1] and can serve as a foundational experiment to validate its functionality in your system.

Objective: To visualize and quantify Mandi-induced recruitment of a cytosolic protein to a specific organelle membrane.

Workflow:



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Materials:

- **Plasmids:**
 - **pReceiver:** PYR1(Mandi) gene fused to a localization tag (e.g., TOM20 for outer mitochondrial membrane).
 - **pRecruit:** ABI gene fused to a fluorescent protein (e.g., EYFP, mCherry).
- **Cell Line:** Appropriate mammalian cells (e.g., HEK293, HeLa).
- **Inducer: Mandipropamid** stock solution (e.g., in DMSO). Working concentration typically 10 nM - 1 μM.

Procedure:

- **Transfection:** Plate cells and co-transfect with the pReceiver and pRecruit constructs.
- **Expression:** Allow 24-48 hours for protein expression.
- **Imaging & Induction:** Place cells under a live-cell imaging microscope. Establish a baseline fluorescence recording, then add **Mandipropamid** directly to the media.
- **Data Acquisition:** Capture time-lapse images every few seconds for a period of 1-10 minutes post-induction.
- **Analysis:** Quantify the recruitment kinetics by measuring the fluorescence intensity ratio at the target compartment (e.g., mitochondria) versus the cytosol over time.

Advice for Troubleshooting and Optimization

While detailed troubleshooting guides were not available in the search results, you can approach optimization by focusing on these key parameters:

- **Confirm Construct Integrity:** Ensure your PYR1(Mandi) receptor contains the correct hextuple mutations (H60P/P88S/Q89R/I91V/F108A/V164M) for Mandi specificity [1].
- **Optimize Concentrations:** Perform a dose-response curve (e.g., 1 nM to 10 μ M) to find the optimal Mandi concentration for your specific assay. Start with low nanomolar concentrations [1].
- **Control for Specificity:** Include critical controls. Run experiments with the DMSO vehicle alone and use a non-functional PYR1 mutant to confirm that the observed dimerization is specifically induced by Mandi.

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References

1. as a chemical inducer of... | Nature Chemical Biology Mandipropamid [nature.com]

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